molecular formula C7H6BrNaO4S2 B13151946 Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate

Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate

Cat. No.: B13151946
M. Wt: 321.1 g/mol
InChI Key: ZFJSJBWBEDSRCQ-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₄S₂ and a molecular weight of 321.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl bromide with sodium sulfinate under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of sodium sulfinates may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is crucial in many synthetic pathways, including the formation of C–S, N–S, and S–S bonds .

Comparison with Similar Compounds

Comparison: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in specific synthetic applications, particularly in the formation of sulfonylated aromatic compounds .

Properties

Molecular Formula

C7H6BrNaO4S2

Molecular Weight

321.1 g/mol

IUPAC Name

sodium;2-bromo-5-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H7BrO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

ZFJSJBWBEDSRCQ-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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